![molecular formula C19H19N3O3S B2492972 4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034388-99-1](/img/structure/B2492972.png)
4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
The exact mass of the compound 4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Research suggests that this compound may interfere with cancer cell proliferation and migration . Further studies are needed to explore its mechanism of action and potential clinical applications.
- In particular, 1,2,3-triazole derivatives have shown promise as antimicrobial agents . Combining these two structural motifs may enhance their efficacy.
- The 1,2,3-triazole ring system has been associated with antioxidant activity. Investigating this compound’s ability to scavenge free radicals and protect against oxidative stress could be valuable .
- Benzothiazole derivatives have been explored for their anti-inflammatory properties. This compound might modulate inflammatory pathways, making it relevant for conditions involving inflammation .
- Some benzothiazole derivatives exhibit antidiabetic effects. Researchers could explore whether this compound affects glucose metabolism or insulin sensitivity .
- Benzothiazoles have been investigated as anticonvulsants. This compound’s unique structure could be evaluated for its ability to modulate neuronal activity and prevent seizures .
- Combining pharmacophores with complementary properties is a strategy in drug design. Researchers could explore hybrid compounds that incorporate both benzothiazole and 1,2,3-triazole moieties .
- The Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction of azides with alkynes has been effective in producing 1,2,3-triazoles with specific substitution patterns .
- Quorum sensing inhibitors (QSIs) are relevant for combating bacterial biofilms. Investigating whether this compound interferes with bacterial communication pathways could be valuable .
Anticancer Properties
Antimicrobial Activity
Antioxidant Potential
Anti-Inflammatory Effects
Antidiabetic Applications
Anticonvulsant Potential
Drug Design and Hybridization
Biofilm Inhibition
properties
IUPAC Name |
4-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-9-14(10-17(23)21(12)2)25-13-7-8-22(11-13)19(24)18-20-15-5-3-4-6-16(15)26-18/h3-6,9-10,13H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJKKMOWRLMEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one |
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